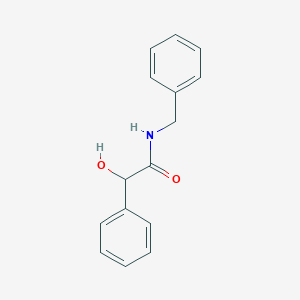

N-benzyl-2-hydroxy-2-phenylacetamide

描述

N-benzyl-2-hydroxy-2-phenylacetamide is an organic compound with the molecular formula C15H15NO2 It is a derivative of acetamide, featuring a benzyl group and a phenyl group attached to the acetamide structure

准备方法

Synthetic Routes and Reaction Conditions

N-benzyl-2-hydroxy-2-phenylacetamide can be synthesized through various methods. One common approach involves the reaction of benzylamine with benzaldehyde to form N-benzylidene benzylamine, which is then subjected to a reduction reaction to yield this compound. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature control and efficient mixing, are crucial for achieving high yields and consistent product quality .

化学反应分析

Types of Reactions

N-benzyl-2-hydroxy-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form N-benzyl-2-phenylacetamide.

Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in solvents like ethanol or tetrahydrofuran.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

Oxidation: Formation of benzyl ketone or benzyl carboxylic acid derivatives.

Reduction: Formation of N-benzyl-2-phenylacetamide.

Substitution: Formation of substituted benzyl or phenyl derivatives.

科学研究应用

N-benzyl-2-hydroxy-2-phenylacetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

作用机制

The mechanism of action of N-benzyl-2-hydroxy-2-phenylacetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

相似化合物的比较

Similar Compounds

N-benzyl-2-phenylacetamide: Lacks the hydroxyl group present in N-benzyl-2-hydroxy-2-phenylacetamide.

N-benzyl-2-hydroxy-2-phenylpropionamide: Contains an additional methyl group on the acetamide structure.

N-benzyl-2-hydroxy-2-phenylbutyramide: Features a longer carbon chain compared to this compound.

Uniqueness

This compound is unique due to its specific structural features, including the presence of both benzyl and phenyl groups along with a hydroxyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities .

生物活性

N-benzyl-2-hydroxy-2-phenylacetamide, a compound with the molecular formula C15H15NO, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Anti-inflammatory Properties

A significant study investigated the anti-inflammatory effects of this compound in an adjuvant-induced arthritis model using adult female Sprague Dawley rats. The results indicated that treatment with doses of 5 mg/kg and 10 mg/kg significantly reduced body weight loss and paw edema compared to the control group. Furthermore, serum levels of pro-inflammatory cytokines, including IL-1 beta and TNF-alpha, were notably decreased, suggesting that the compound effectively mitigates inflammation .

Table 1: Effects on Inflammatory Markers

| Treatment Dose (mg/kg) | Body Weight Change (%) | Paw Edema Volume (mL) | IL-1 beta (pg/mL) | TNF-alpha (pg/mL) |

|---|---|---|---|---|

| Control | -15 | 3.5 | 250 | 300 |

| 5 | -5 | 1.5 | 150 | 200 |

| 10 | -3 | 0.8 | 100 | 120 |

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for its anticancer potential. Various derivatives and related compounds have shown promising results against several cancer cell lines. For instance, derivatives synthesized from similar structures exhibited IC50 values that indicated potent cytotoxicity against various cancer types, including breast and prostate cancers .

Case Study: Anticancer Efficacy

A study focusing on a related compound demonstrated that it exhibited significant cytotoxic activity against MDA-MB-435 (melanoma) and HCT-116 (colon cancer) cell lines. The IC50 values were reported as follows:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-benzyl derivative | MDA-MB-435 | 6.82 |

| N-benzyl derivative | HCT-116 | 5.13 |

| Standard Drug | Doxorubicin | 3.50 |

This highlights the potential of this compound and its derivatives in cancer therapy.

The mechanism by which this compound exerts its biological effects is thought to involve modulation of inflammatory pathways and direct cytotoxicity towards cancer cells. The inhibition of key inflammatory cytokines suggests a role in altering immune responses, while its cytotoxic effects may be attributed to interference with cellular proliferation pathways.

常见问题

Q. Basic: What synthetic methodologies are commonly employed for preparing N-benzyl-2-hydroxy-2-phenylacetamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves condensation reactions or alkylation of precursor acetamides. For example, refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene-water solvent system (8:2 v/v) under controlled conditions (5–7 hours) is effective for introducing hydroxy groups . Optimization can include adjusting solvent polarity (e.g., ethanol for recrystallization) and monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) . For N-benzylation, heating with benzyl chloride in the presence of potassium hydroxide or phase-transfer catalysts (e.g., in toluene) enhances regioselectivity and yield .

Q. Advanced: How does the steric and electronic environment of N-substituents influence alkylation regioselectivity in 2-phenylacetamide derivatives?

Answer:

Steric hindrance from substituents like nitro groups (e.g., N-(4-nitrophenyl)-2-phenylacetamide) directs benzylation to specific positions. Electron-withdrawing groups reduce nucleophilicity at certain sites, favoring alkylation at less hindered positions. GC analysis is critical for tracking product distribution, while solvent choice (e.g., toluene vs. polar aprotic solvents) modulates reaction kinetics . Comparative studies with analogs (e.g., N-phenyl-2-phenylacetamide) reveal that steric effects dominate over electronic factors in regioselectivity .

Q. Basic: What spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl group integration at δ 4.5–5.0 ppm) .

- X-ray Crystallography: ORTEP-III with GUI software generates thermal ellipsoid plots to resolve stereochemistry and hydrogen-bonding networks .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., 259.73 g/mol for chloro analogs) .

Q. Advanced: How do phase-transfer catalysts (PTCs) improve benzylation efficiency in N-substituted 2-phenylacetamides?

Answer:

PTCs like quaternary ammonium salts facilitate anion transfer between aqueous and organic phases, enhancing reaction rates in biphasic systems (e.g., toluene/water). For N-(4-nitrophenyl)-2-phenylacetamide, PTCs increase benzyl chloride accessibility to the amide nitrogen, reducing reaction time from hours to minutes. Kinetic studies using GC show a 30–40% yield improvement with 10 mol% PTC loading .

Q. Safety: What precautions are critical when handling this compound derivatives?

Answer:

- Toxicity: Avoid inhalation/contact (H303+H313+H333 risk phrases). Use fume hoods and PPE (gloves, goggles) .

- Storage: Store in airtight containers at –20°C to prevent hydrolysis.

- Waste Disposal: Neutralize with ice-cold water before disposal in designated organic waste .

Q. Advanced: How can researchers address discrepancies in reported biological activities of this compound analogs?

Answer:

Contradictions may arise from impurities (e.g., unreacted benzyl chloride) or assay variability. Strategies include:

- Repurification: Recrystallize compounds using methanol or ethanol to ≥95% purity .

- Dose-Response Studies: Re-evaluate IC₅₀ values across multiple cell lines (e.g., anti-inflammatory assays with COX-2 inhibition protocols) .

- Structural Confirmation: Cross-validate via XRD and 2D NMR (e.g., NOESY for stereochemical consistency) .

Q. Basic: What are the key steps for scaling up this compound synthesis without compromising yield?

Answer:

- Solvent Volume Optimization: Maintain a 8:2 toluene-water ratio to ensure solubility while minimizing waste .

- Catalyst Recycling: Recover phase-transfer catalysts via aqueous extraction for reuse .

- Automated Monitoring: Implement inline FTIR or HPLC to track reaction completion in real time .

Q. Advanced: How does the hydroxy group at the C2 position influence the compound’s reactivity in further functionalization?

Answer:

The hydroxy group enables hydrogen bonding, directing electrophilic attacks to the α-carbon. For example, it facilitates esterification or oxidation to ketones. Competitive pathways (e.g., O-benzylation vs. N-benzylation) are mitigated by protecting the hydroxy group with trimethylsilyl chloride prior to alkylation . Computational modeling (DFT) predicts charge distribution, guiding selective derivatization .

属性

IUPAC Name |

N-benzyl-2-hydroxy-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-14(13-9-5-2-6-10-13)15(18)16-11-12-7-3-1-4-8-12/h1-10,14,17H,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBKIPKCSOHKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278724 | |

| Record name | N-Benzyl-2-hydroxy-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4410-32-6 | |

| Record name | N-Benzylmandelamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4410-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 9520 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004410326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC9520 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2-hydroxy-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。